The synthesis of 3-Phenanthrenecarboxaldehyde can be approached through several methods:
The molecular structure of 3-Phenanthrenecarboxaldehyde features a fused three-ring system characteristic of phenanthrene:
C1=CC2=C(C=C1)C(=O)C(=C2)C
VNAZDCMIOSAGTM-UHFFFAOYSA-N
The structural analysis reveals that the carbonyl group is positioned at the third carbon of the phenanthrene framework, influencing its reactivity and interactions in chemical reactions.
3-Phenanthrenecarboxaldehyde participates in several significant chemical reactions:
The mechanism of action for 3-Phenanthrenecarboxaldehyde largely depends on its interactions with biological targets:
The physical and chemical properties of 3-Phenanthrenecarboxaldehyde include:
These properties are crucial for understanding its behavior in various chemical environments and applications.
3-Phenanthrenecarboxaldehyde has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: